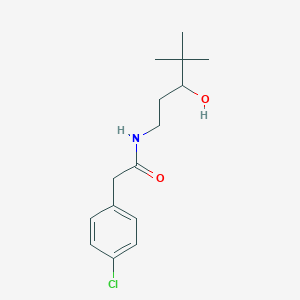

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJDVGOJMJXYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 3-hydroxy-4,4-dimethylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-(4-chlorophenyl)-N-(3-oxo-4,4-dimethylpentyl)acetamide.

Reduction: Formation of 2-(4-chlorophenyl)-N-(3-amino-4,4-dimethylpentyl)acetamide.

Substitution: Formation of 2-(4-methoxyphenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide.

Scientific Research Applications

Chemistry

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions that can lead to the development of novel compounds.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Studies have shown its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity :

- In vitro studies demonstrated that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Case Study: A study published in Journal of Antimicrobial Chemotherapy found that derivatives similar to this compound had minimum inhibitory concentrations (MIC) around 256 µg/mL against Escherichia coli and Staphylococcus aureus.

Medicine

The potential therapeutic applications of this compound are being explored in pharmacology. Its interaction with biological macromolecules suggests possible roles as a pharmaceutical agent.

Mechanism of Action :

- The hydroxy group may facilitate hydrogen bonding with proteins or nucleic acids, while the chlorophenyl group engages in hydrophobic interactions.

- This dual mechanism can modulate enzyme or receptor activity, leading to various pharmacological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for the modification of physical characteristics in synthetic materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- Chlorophenyl vs. Methylphenyl : Replacing the 4-chlorophenyl group with a 3-methylphenyl (as in ) reduces molecular weight (263.38 vs. 295.81 g/mol) and alters hydrophobicity. The chlorine atom’s electron-withdrawing nature may enhance binding to aromatic receptor pockets compared to methyl groups .

- Piperazine-Containing Analog () : The dual 4-chlorophenyl groups and piperazine ring increase molecular weight (440.36 g/mol) and complexity. Piperazine may improve solubility via hydrogen bonding, but bulkiness could limit bioavailability .

Crystallographic and Conformational Data

- Hydrogen Bonding: The hydroxy group in the target compound’s pentyl chain may form intermolecular hydrogen bonds (similar to N-(4-chlorophenyl)-2-(hydroxyimino)acetamide in ), enhancing stability and solubility .

- Conformational Flexibility: N-substituted 2-arylacetamides () exhibit planar amide groups and variable dihedral angles between aromatic rings, influencing receptor binding.

Biological Activity

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known by its CAS number 1396793-88-6, is an organic compound that has garnered interest for its potential biological activities. This compound features a chlorophenyl group, a hydroxy group, and a dimethylpentyl chain, which contribute to its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79 g/mol

- Structure : The compound consists of a chlorophenyl moiety attached to an acetamide functional group and a hydroxy-dimethylpentyl side chain.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group may facilitate hydrogen bonding with macromolecules such as proteins or nucleic acids, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This effect could make it a candidate for treating inflammatory diseases.

Analgesic Activity

Preliminary research suggests that this compound may possess analgesic properties. Animal models have shown that it can reduce pain responses, potentially through modulation of pain pathways in the central nervous system.

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit growth at low concentrations (MIC values ranging from 5 to 20 µg/mL), indicating significant antibacterial potential.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to control groups.

- Pain Management : In pain models involving formalin injection in rats, treatment with the compound significantly reduced licking behavior in the second phase (inflammatory pain phase), suggesting effective analgesic properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClNO₂ |

| Molecular Weight | 283.79 g/mol |

| Antibacterial Activity (MIC) | 5 - 20 µg/mL |

| Anti-inflammatory Cytokines | Reduced TNF-alpha, IL-6 |

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide?

Answer:

The synthesis of this compound requires precise control of reaction conditions to maximize yield and purity. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) or acidic media (acetic acid) are often used to stabilize intermediates and facilitate amide bond formation .

- Temperature : Stepwise heating (e.g., 60–80°C for condensation, followed by reflux for cyclization) ensures controlled reaction kinetics and minimizes side products .

- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) or coupling agents (e.g., EDC/HOBt) may enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended for isolating the pure product .

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

A combination of techniques is essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and the hydroxy-dimethylpentyl chain (δ ~1.2–1.4 ppm for methyl groups) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) validate functional groups .

- X-ray crystallography : Using programs like SHELXL (for refinement) and Olex2 (for visualization) resolves molecular geometry, including dihedral angles between aromatic and amide planes .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Answer:

SAR studies should focus on:

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or pentyl moieties to assess steric/electronic effects on activity .

- Biological assays : Pair in vitro enzyme inhibition assays (e.g., kinase or protease panels) with computational docking (AutoDock Vina, Schrödinger) to correlate structural features with target binding .

- Comparative analysis : Benchmark against analogs like N-(4-chlorophenyl)acetamide derivatives to identify critical pharmacophores .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields or biological activity data?

Answer:

- Reproducibility checks : Validate reaction protocols (e.g., solvent purity, inert atmosphere) and biological assay conditions (e.g., cell line viability, ATP levels via Mosmann assays) .

- Data normalization : Use internal standards (e.g., AZD8931 in HPLC) or control compounds (e.g., staurosporine for kinase inhibition) to calibrate results .

- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines, emphasizing variables like reaction time or IC₅₀ thresholds .

Advanced Question: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Target identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate interacting proteins .

- Pathway analysis : RNA sequencing or phosphoproteomics can map downstream effects (e.g., Akt/mTOR pathway modulation) .

- In silico modeling : Molecular dynamics simulations (AMBER, GROMACS) predict binding stability and conformational changes in target proteins .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Disorder in alkyl chains : The 3-hydroxy-4,4-dimethylpentyl group may exhibit rotational disorder. Apply SHELXL’s PART/SUMP instructions to model partial occupancy .

- Hydrogen bonding : Use PLATON’s ADDSYM to validate O–H⋯N/O interactions and ensure correct space group assignment .

- Twinned crystals : Employ TwinRotMat in CrysAlisPro to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced Question: How can researchers validate the compound’s biological activity against off-target effects?

Answer:

- Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., Akt1/2) to confirm on-target activity .

- Dose-response profiling : Compare EC₅₀ values across multiple assays; significant deviations may indicate off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.